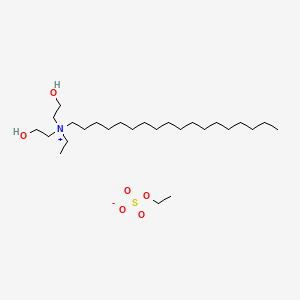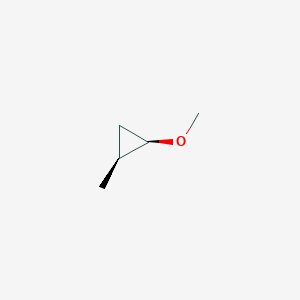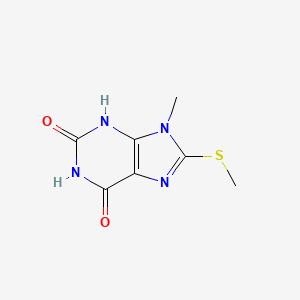
Afridol Blue tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afridol Blue tetrasodium is a chemical compound with the molecular formula C32H18Cl2N6O14S4.4Na and a molecular weight of 1001.642 . It is a bisazo dye, which means it contains two azo groups (-N=N-) in its structure. This compound is known for its vibrant blue color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Afridol Blue tetrasodium is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The synthesis typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as a phenol or an amine, to form the azo dye.
The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The final product is purified through filtration, washing, and drying steps before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Afridol Blue tetrasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific reagents and conditions used.
Scientific Research Applications
Afridol Blue tetrasodium has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy to visualize cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Afridol Blue tetrasodium involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. The azo groups in the molecule can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Afridol Blue tetrasodium is similar to other bisazo dyes, such as:
- Trypan Blue
- Niagara Blue 2B
- Niagara Blue 4B
- Evans Blue
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high molecular weight and the presence of multiple functional groups make it suitable for various specialized applications .
Properties
CAS No. |
47897-65-4 |
|---|---|
Molecular Formula |
C32H18Cl2N6Na4O14S4 |
Molecular Weight |
1001.6 g/mol |
IUPAC Name |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H22Cl2N6O14S4.4Na/c33-19-7-13(1-3-23(19)37-39-29-25(57(49,50)51)9-15-5-17(55(43,44)45)11-21(35)27(15)31(29)41)14-2-4-24(20(34)8-14)38-40-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-22(36)28(16)32(30)42;;;;/h1-12,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
BPSRZVMTFBQXSI-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



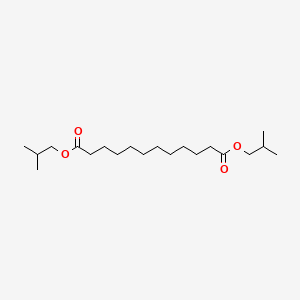


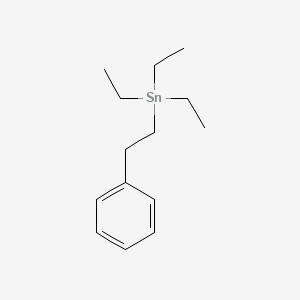
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)


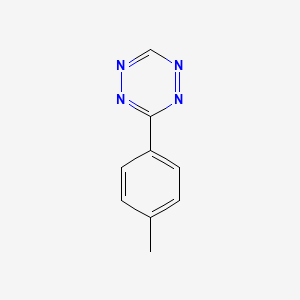
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)

